D-Galacto-Isofagomine

Description

Historical Development and Discovery

The discovery and development of this compound emerged from the broader investigation of iminosugar compounds as glycosidase inhibitors. The compound's development can be traced to the systematic exploration of azasugar analogs designed to mimic natural carbohydrate substrates. Research efforts in the late 20th and early 21st centuries focused on creating structural variants of isofagomine that could provide enhanced selectivity and potency against specific glycosidase enzymes.

The chemoenzymatic synthesis approach for this compound was first reported as part of comprehensive studies investigating optically pure isogalactofagomine derivatives. This synthetic methodology represented a significant advancement in the field, as it enabled the production of configurationally pure compounds starting from achiral materials. The development involved sophisticated enzymatic processes, including lipase-catalyzed hydrolysis reactions that achieved remarkable enantioselectivity with at least 98% enantiomeric excess.

Crystallographic studies have provided detailed structural insights into this compound's binding properties with various enzymes. Notable crystal structures include complexes with galactosidase enzymes, which have revealed the specific molecular interactions that govern the compound's inhibitory activity. These structural investigations have been instrumental in understanding the compound's mechanism of action and optimizing its design for specific applications.

Nomenclature and Classification as an Iminosugar

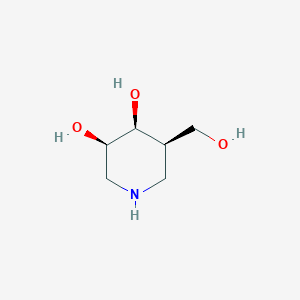

This compound belongs to the class of compounds known as iminosugars or azasugars, which are characterized by the replacement of the ring oxygen in natural carbohydrates with a nitrogen atom. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being (3R,4S,5R)-5-(hydroxymethyl)piperidine-3,4-diol.

The compound is also designated by several alternative names and identifiers. It carries the Chemical Abstracts Service registry number 170554-26-4 and is sometimes referred to simply as this compound or by its three-letter code designation of Galacto-Isofagomine. In protein crystallography databases, it is frequently identified by the three-letter code Galacto-Isofagomine, particularly in structural studies involving enzyme-inhibitor complexes.

The classification of this compound as an iminosugar reflects its structural relationship to D-galactose, where the pyranose ring oxygen has been substituted with nitrogen. This modification fundamentally alters the compound's electronic properties and binding characteristics while maintaining structural similarity to the natural sugar substrate. The resulting piperidine ring system provides a stable scaffold that can effectively mimic the transition state geometry of glycosidase-catalyzed reactions.

Chemical Identity and Basic Properties

This compound possesses the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 grams per mole. The compound exists as a white crystalline solid under standard conditions and demonstrates good solubility in polar solvents, particularly water and alcohols. Its chemical structure features a six-membered piperidine ring with three hydroxyl substituents and one hydroxymethyl group, arranged in a specific stereochemical configuration that corresponds to the D-galacto configuration.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| Chemical Abstracts Service Number | 170554-26-4 |

| Systematic Name | (3R,4S,5R)-5-(hydroxymethyl)piperidine-3,4-diol |

| Ring System | Piperidine |

| Stereochemistry | Three defined stereocenters |

| Formal Charge | 0 |

The stereochemical configuration of this compound is precisely defined by three chiral centers located at positions 3, 4, and 5 of the piperidine ring. The absolute configuration is designated as (3R,4S,5R), which corresponds to the spatial arrangement that mimics the natural D-galactose configuration. This specific stereochemistry is crucial for the compound's biological activity and determines its selectivity for different glycosidase enzymes.

The compound's structural formula can be represented by the Simplified Molecular Input Line Entry System notation: C1C@@HCO. This notation explicitly defines the stereochemical relationships between the various substituents and provides an unambiguous representation of the molecular structure. The International Chemical Identifier key for this compound is QPYJXFZUIJOGNX-PBXRRBTRSA-N, which serves as a unique digital identifier for database searches and chemical informatics applications.

Position within the Isofagomine Family of Compounds

This compound occupies a distinctive position within the broader isofagomine family of compounds, representing the galacto-configured analog of the parent isofagomine structure. The isofagomine family encompasses a series of azasugar compounds that differ primarily in their stereochemical configuration around the piperidine ring system, with each member corresponding to a different hexose sugar configuration.

The relationship between this compound and other family members can be understood through their respective stereochemical patterns. While isofagomine itself corresponds to the glucose configuration, this compound specifically mimics the galactose arrangement. This structural relationship has important implications for enzyme specificity, as galacto-configured enzymes typically show preferential binding to this compound compared to other family members.

Recent synthetic advances have enabled the preparation of comprehensive libraries containing multiple isofagomine derivatives with various substituents at different positions. A notable example includes the synthesis of 268-membered libraries of C5a-functionalized derivatives, which have been systematically evaluated for their biological activities. These studies have revealed that this compound derivatives can demonstrate varying levels of enzyme stabilization activity, with some compounds showing significant enhancement of glycosidase activity in cellular assays.

Table 2: Comparative Properties within the Isofagomine Family

| Compound | Configuration | Primary Target Enzymes | Structural Relationship |

|---|---|---|---|

| Isofagomine | Gluco | β-glucosidases | Parent compound |

| This compound | Galacto | β-galactosidases | C4 epimer of isofagomine |

| Isofagomine Lactams | Various | Multiple glycosidases | 2-oxo derivatives |

| C5a-Functionalized Derivatives | Modified | Enhanced selectivity | Substituted analogs |

The enzyme inhibition properties of this compound have been extensively characterized through crystallographic and biochemical studies. Crystal structures of enzyme-inhibitor complexes have revealed the specific binding mode and molecular interactions that govern selectivity within the isofagomine family. These structural insights demonstrate that this compound forms specific hydrogen bonding networks with galactosidase active sites, explaining its preferential inhibition of galacto-configured enzymes over other glycosidases.

The synthetic accessibility of this compound has been significantly improved through the development of stereoselective synthetic routes. Modern approaches utilize diastereoselective additions to cyclic nitrone intermediates, enabling the preparation of both stereoisomers with high efficiency. These synthetic methodologies have facilitated the exploration of structure-activity relationships within the isofagomine family and have enabled the preparation of focused libraries for biological evaluation.

Properties

CAS No. |

170554-26-4 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(3R,4S,5R)-5-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |

InChI Key |

QPYJXFZUIJOGNX-PBXRRBTRSA-N |

SMILES |

C1C(C(C(CN1)O)O)CO |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H](CN1)O)O)CO |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO |

Synonyms |

4-epi-isofagomine 5-hydroxymethyl-3,4-piperidinediol iso-fagomine isofagomine |

Origin of Product |

United States |

Scientific Research Applications

Treatment of Gaucher Disease

Isofagomine has been extensively studied for its efficacy in treating Gaucher disease. Research has demonstrated that it increases GCase activity in patient-derived cell lines and animal models.

- In vitro Studies : In a study involving lymphoblastoid cell lines from Gaucher patients, isofagomine treatment resulted in a 3.5-fold increase in GCase activity for L444P mutant cells after five days of incubation. This effect was more pronounced in lymphoblastoid cells compared to fibroblasts, which showed a 1.3-fold increase .

- In vivo Studies : Administration of isofagomine to mice with GCase mutations led to significant increases (2- to 5-fold) in GCase activity across various tissues including liver, spleen, and brain. Notably, long-term treatment reduced plasma levels of chitin III and IgG, indicating a decrease in systemic inflammation .

Data Tables

Case Study 1: Efficacy in Human Cell Lines

A study assessed the effects of isofagomine on fibroblasts derived from Gaucher patients with N370S mutations. Results indicated that treatment led to a statistically significant increase in GCase activity, suggesting that isofagomine could be beneficial for patients with this genotype .

Case Study 2: Long-Term Treatment Effects

An animal model study demonstrated that prolonged administration of isofagomine not only increased GCase activity but also significantly reduced organomegaly associated with Gaucher disease. After 24 weeks, treated mice exhibited lower spleen and liver weights compared to untreated controls .

Preparation Methods

Key Reaction Sequence

-

Ring-Opening : Treatment of D-galactal with aqueous mercury(II) acetate produces a diol with a transient oxocarbenium ion, which is trapped by sodium borohydride to yield a 2,3-unsaturated derivative.

-

Amination : The intermediate undergoes Michael addition with benzylamine, introducing the nitrogen atom with high regioselectivity.

-

Cyclization : Acid-catalyzed removal of protecting groups and intramolecular reductive amination finalize the iminosugar structure.

While this method offers modularity for synthesizing analogues, it requires meticulous control over reaction conditions to prevent epimerization at the C4 position.

Recent Advances in Nitrone-Based Syntheses

A 2024 study in Nature Communications introduced a nitrone-derived approach to isofagomine analogues, which could be adapted for this compound. Starting from (−)-diethyl D-tartrate, a cyclic nitrone intermediate is synthesized via a stereoselective Michael addition and Nef reaction. Cyanide addition to the nitrone enables diastereoselective installation of the C5a aminomethyl group, a structural feature critical for glycosidase inhibition.

Comparative Analysis of Synthetic Routes

The aldol route remains the most direct for this compound, whereas the nitrone approach offers superior scalability for industrial applications.

Challenges and Optimization Strategies

Q & A

Q. What ethical and methodological considerations apply to translational research on this compound for rare diseases?

- Answer : Preclinical studies must adhere to ARRIVE guidelines for animal welfare. Clinical trial design should incorporate patient-reported outcomes (PROs) and biomarkers validated in phase 1/2 studies. Ethical review boards require justification of dosing regimens based on interspecies scaling (e.g., allometric principles). Data transparency mandates preregistration of protocols in repositories like ClinicalTrials.gov .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.